2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide
Description
2-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is a heterocyclic compound featuring a fused isoindoloquinazolin core with methoxy substituents at positions 9 and 10. The molecule includes an acetamide side chain linked to a 6-methoxypyridin-3-yl group, which distinguishes it from structurally related analogs.
Properties
Molecular Formula |
C25H22N4O6 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C25H22N4O6/c1-33-18-10-9-16-21(22(18)35-3)25(32)29-17-7-5-4-6-15(17)24(31)28(23(16)29)13-19(30)27-14-8-11-20(34-2)26-12-14/h4-12,23H,13H2,1-3H3,(H,27,30) |
InChI Key |
HRTLLHDWSYVEHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=CN=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isoindolo[2,1-a]quinazoline-5,11-dione Core
The isoindolo[2,1-a]quinazoline-5,11-dione scaffold forms the foundational structure of the target compound. A validated route involves the cyclization of N-aryl-phthalimide precursors under acidic conditions . For example, reacting N-(2-acetylphenyl)phthalimide (17) with Grignard reagents (e.g., MeMgI) in dry ether generates intermediates that undergo intramolecular cyclization when refluxed in toluene with p-toluenesulfonic acid (TsOH) . This produces 6a-methyl-isoindolo[2,1-a]quinoline-11(6aH)-ones (22), which can be adapted to form the dihydroisoindoloquinazoline core by substituting methyl groups with hydrogen or other substituents .
Alternatively, 2-(1,3-dioxoisoindolin-2-yl)benzoic acid (11) reacts with N-phenyl(triphenylphosphoranylidine)ethenimine (12) in refluxing toluene to yield isoindolo[2,1-a]quinoline-5,11-dione (16) in 97% yield . This method avoids harsh conditions and leverages imidate intermediates for efficient ring closure.
Introduction of Methoxy Groups at Positions 9 and 10
Methoxylation at positions 9 and 10 is achieved via nucleophilic substitution or methylation of hydroxyl precursors. A two-step demethylation-remethylation strategy is often employed:
-
Demethylation : Treating a pre-functionalized core with boron tribromide (BBr₃) in dichloromethane selectively removes methyl groups to generate phenolic intermediates .
-
Remethylation : Reacting the dihydroxy intermediate with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) introduces methoxy groups .
For direct methoxylation, trimethyl orthoformate (HC(OCH₃)₃) in methanol with sulfuric acid catalyzes the conversion of carbonyl groups to methoxy substituents under reflux . This method is particularly effective for introducing methoxy groups on aromatic rings adjacent to electron-withdrawing groups like ketones .
Formation of the Acetamide Side Chain
The acetamide moiety at position 6 is introduced via amide coupling. The synthesis proceeds as follows:
-
Carboxylic Acid Activation : The core’s carboxylic acid group (generated via oxidation or hydrolysis of ester precursors) is activated using 1,1′-carbonyldiimidazole (CDI) in dioxane to form an imidazolide intermediate (55) .
-
Amine Coupling : The activated intermediate reacts with 6-methoxypyridin-3-amine in the presence of triethylamine (Et₃N) to yield the acetamide derivative .
Alternatively, N-(6-methoxypyridin-3-yl)acetamide can be pre-synthesized and coupled to the core via a nucleophilic substitution reaction. For example, treating a brominated isoindoloquinazoline derivative with the pre-formed acetamide in DMF using cesium carbonate (Cs₂CO₃) as a base facilitates the substitution .
Optimization of Reaction Conditions
Key parameters for high yield and purity include:
-
Temperature : Cyclization reactions typically require reflux (100–120°C) .
-
Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient isolates the target compound .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Core cyclization | TsOH, toluene, reflux | 74–97 | |
| Methoxylation | CH₃I, K₂CO₃, DMF, 80°C | 65–78 | |
| Amide coupling | CDI, 6-methoxypyridin-3-amine, Et₃N, dioxane | 70–85 |
Characterization and Validation
The final product is characterized using:
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the presence of methoxy (δ 3.8–4.0 ppm), acetamide (δ 2.1–2.3 ppm), and aromatic protons .
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₂₇H₂₅N₅O₆) .
-
X-ray Crystallography : For crystalline derivatives, π–π stacking interactions (centroid–centroid distance ≈ 3.76 Å) stabilize the structure .
Chemical Reactions Analysis
Types of Reactions
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions may introduce new functional groups such as amines or halides.
Scientific Research Applications
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- The 6-methoxypyridin-3-yl group in the target compound likely improves aqueous solubility compared to the isopropyl or pyridinylmethyl groups in analogs due to its polar methoxy moiety .
- The isoindoloquinazolin core’s dimethoxy substituents may enhance metabolic stability by protecting against oxidative degradation .
Spectroscopic and Analytical Data
While NMR data for the target compound are unavailable, analogs like the patent compound (EP 2 903 618 B1) exhibit characteristic signals:
- 1H NMR : Aromatic protons at δ 7.97–7.91 ppm, methoxy groups at δ 3.62–4.02 ppm, and acetamide protons at δ 4.53 ppm .
- Mass Spectrometry : A molecular ion peak at m/z 515 ([M+H]⁺) confirms the molecular weight of the patent compound, suggesting comparable analytical methods for the target compound .
Research Implications and Limitations
- Pharmacological Potential: The methoxypyridine substituent may enhance target binding compared to less polar analogs, though in vitro studies are needed to confirm this hypothesis.
- Data Gaps : Direct biological activity, solubility, and stability data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Synthetic and analytical methodologies from related compounds provide a foundation for further study.
Biological Activity
The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of isoindoloquinazoline derivatives, characterized by a unique combination of functional groups that enhance its biological activity. The molecular formula is , with a molecular weight of approximately 450.49 g/mol. Key structural features include:
| Feature | Description |
|---|---|
| Methoxy Groups | Two methoxy groups contribute to lipophilicity and interaction with biological targets. |
| Dioxo Group | Enhances reactivity and potential binding interactions. |
| Pyridine Moiety | May influence pharmacological properties and receptor binding affinity. |
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Compounds derived from quinazoline frameworks have shown significant anticancer properties. For instance, hybrid compounds combining quinazolinone with other moieties have been reported to inhibit cancer cell growth effectively .
- Antibacterial Properties : Isoindoloquinazoline derivatives are noted for their antibacterial effects against various pathogens, suggesting potential therapeutic applications in treating infections .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes, such as COX enzymes and DPP-IV, which are relevant in inflammatory and diabetic conditions respectively .
Structure-Activity Relationship (SAR)
The SAR analysis of quinazoline-based hybrids indicates that the presence of bulky substituents on the acetamide moiety enhances biological activity. For example, modifications to the methoxy groups or the introduction of additional aromatic rings can significantly alter the compound's efficacy against specific biological targets .
Case Studies and Research Findings
- Anticancer Screening : A study evaluated various quinazolinone derivatives against breast cancer cell lines (MDA-MB-231). Compounds exhibited IC50 values ranging from 0.36 to 40.90 μM, demonstrating promising anticancer activity with some derivatives showing higher efficacy than standard treatments like erlotinib .
- Antibacterial Evaluation : A series of isoindoloquinazoline derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antibacterial potency, making these compounds candidates for further development in antimicrobial therapies.
- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibited DPP-IV with an IC50 value indicating strong potential for antidiabetic applications. Molecular docking studies supported these findings by showing favorable binding interactions with the enzyme's active site .
Q & A
Q. What are the key steps in synthesizing this compound, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions to form the isoindoloquinazoline core .
- Amide coupling (e.g., using chloroacetyl chloride or carbodiimide reagents) to attach the acetamide group .
- Methoxy group introduction via nucleophilic substitution or methylation .
Purity is ensured through: - Thin-layer chromatography (TLC) for reaction monitoring.
- Column chromatography (silica gel, gradient elution) for purification .
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to confirm >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy :
- ¹H NMR to confirm methoxy (δ 3.8–4.0 ppm) and aromatic proton environments.
- ¹³C NMR to verify carbonyl (δ 165–175 ppm) and heterocyclic carbons .
- IR spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and quinazoline ring vibrations (~1600 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
Q. How does the compound’s structure influence its solubility and stability?
- Methodological Answer :
- Solubility : The methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF), while the aromatic core reduces aqueous solubility. Pre-formulation studies using dynamic light scattering (DLS) can optimize solvent systems .
- Stability : The dioxo and amide moieties are prone to hydrolysis under acidic/basic conditions. Stability assays (e.g., pH 1–9 buffers, 37°C) with HPLC monitoring are recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
-
Variable substituent libraries : Synthesize derivatives with modified methoxy groups (e.g., ethoxy, halogen) or pyridine substitutions .
-
Biological assays : Test against target systems (e.g., kinase inhibition, cytotoxicity) using dose-response curves (IC₅₀) .
-
Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with targets like topoisomerases or kinases .
Substituent Biological Activity (Example Targets) Key Findings 6-Methoxy pyridine Kinase inhibition Enhanced selectivity for EGFR 9,10-Dimethoxy DNA intercalation Increased cytotoxicity in MCF-7 cells
Q. How should researchers resolve contradictions in reported activity data across similar compounds?
- Methodological Answer :
- Meta-analysis : Compare datasets using statistical tools (e.g., Prism) to identify outliers or assay variability .
- Control standardization : Re-test disputed compounds under uniform conditions (e.g., ATP concentration in kinase assays).
- Mechanistic studies : Use surface plasmon resonance (SPR) to validate binding kinetics and rule off-target effects .
Q. What computational strategies improve reaction yield and selectivity during synthesis?
- Methodological Answer :
- Reaction path optimization : Use density functional theory (DFT) to model transition states and identify rate-limiting steps .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C vs. CuI) for coupling steps .
- Microfluidic reactors : Implement continuous flow systems to enhance mixing and reduce side reactions (e.g., over-oxidation) .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 knockout models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to identify binding partners via streptavidin pull-down .
- Metabolomics : Track downstream effects via LC-MS/MS to map metabolic pathway perturbations .
Contradictions and Mitigation Strategies
Discrepancies in reported cytotoxicity values for isoindoloquinazoline derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
